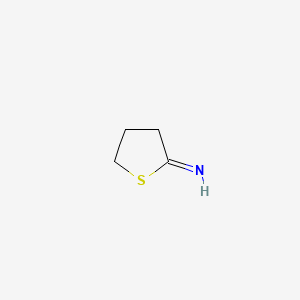

2-Iminothiolane

概要

説明

2-Iminothiolane, also known as Traut’s reagent, is a cyclic thioimidate compound widely used in biochemical research. It is primarily employed as a thiolating reagent, reacting with primary amine groups to introduce sulfhydryl groups. This compound is particularly valuable in protein modification and cross-linking applications due to its ability to maintain the charge properties of the original amino group .

作用機序

Target of Action

2-Iminothiolane, also known as Thiolan-2-imine, primarily targets primary amines . These primary amines are often found in proteins and peptides . The compound has a preference for primary amino groups and reacts at pH 7-10 to give amidine compounds which contain free sulhydryl groups .

Mode of Action

This compound is a thiolating reagent that reacts with primary amines to introduce sulfhydryl groups while maintaining charge properties similar to the original amino group . It reacts at pH 7-10 by an amidine bond to present free sulfhydryl . This reaction results in the formation of disulfide and thioether linked conjugates .

Pharmacokinetics

It’s worth noting that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The primary result of this compound’s action is the addition of sulfhydryl groups to primary amines . This modification can lead to the formation of new disulfide groups , which can have significant effects at the molecular and cellular levels, including the potential for protein crosslinking .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The compound reacts with primary amines at a pH range of 7-10 . Therefore, the efficacy and stability of this compound can be affected by the pH of its environment. Additionally, the compound should be stored at a temperature of 2-8°C , suggesting that temperature may also influence its stability and action.

生化学分析

Biochemical Properties

2-Iminothiolane plays a crucial role in biochemical reactions by reacting efficiently with primary amines at pH 7 to 9, forming amidine compounds with a sulfhydryl group . This reaction allows for the crosslinking or labeling of proteins and other biomolecules. For instance, this compound has been used to thiolate ribosomal subunits in Escherichia coli, facilitating the study of protein-RNA interactions . It also reacts with aliphatic and phenolic hydroxyl groups at high pH, albeit at a slower rate .

Cellular Effects

This compound influences various cellular processes by modifying proteins and peptides. It has been used to conjugate cell-penetrating peptides to immunoglobulin G (IgG) antibodies, enhancing their cellular uptake . This modification allows antibodies to penetrate cells more effectively, potentially improving their therapeutic efficacy. Additionally, this compound’s ability to introduce sulfhydryl groups can impact cell signaling pathways and gene expression by altering protein function and interactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by reacting with primary amines to introduce sulfhydryl groups while maintaining the charge properties of the original amino group . This reaction forms stable amidine linkages, preserving the positive charge of the primary amine. The sulfhydryl groups introduced by this compound can participate in various biochemical reactions, including disulfide bond formation and thioether conjugation . These modifications can influence enzyme activity, protein-protein interactions, and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable in acidic or neutral buffers devoid of primary amino groups . In alkaline conditions, hydrolysis occurs slowly compared to the reaction with primary amines . This stability allows for controlled thiolation reactions in various experimental setups. Long-term effects on cellular function have been observed in studies where this compound was used to modify ribosomal proteins, impacting protein synthesis and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modify proteins and peptides without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, potentially disrupting cellular function and causing adverse reactions . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound in experimental studies to achieve desired outcomes while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of amidine compounds with sulfhydryl groups . These modifications can affect metabolic flux and metabolite levels by altering enzyme activity and protein interactions. For example, the thiolation of ribosomal proteins by this compound can impact protein synthesis and cellular metabolism . Additionally, this compound’s interaction with primary amines and hydroxyl groups can influence various biochemical pathways, contributing to its diverse effects on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins . The compound’s ability to introduce sulfhydryl groups allows it to interact with various biomolecules, influencing its localization and accumulation. For instance, this compound has been used to modify antibodies and peptides, enhancing their cellular uptake and distribution . These interactions can impact the compound’s effectiveness in targeting specific cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by its ability to modify proteins and peptides with sulfhydryl groups . These modifications can direct the compound to specific cellular compartments or organelles, affecting its activity and function. For example, this compound has been used to introduce sulfhydryl groups into ribosomal proteins, impacting their localization within the ribosome and influencing protein synthesis . Additionally, the compound’s interaction with cell-penetrating peptides can enhance its delivery to specific subcellular locations, improving its therapeutic potential .

準備方法

Synthetic Routes and Reaction Conditions: 2-Iminothiolane is synthesized through the reaction of thiolamine with an appropriate imine precursor under controlled conditions. The reaction typically occurs at a pH range of 7-10, forming amidine compounds with free sulfhydryl groups . The compound is often prepared in its hydrochloride form to enhance stability and solubility.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as crystallization and recrystallization to achieve high purity levels. The final product is stored under desiccated conditions at low temperatures to prevent degradation .

化学反応の分析

Types of Reactions: 2-Iminothiolane undergoes several types of chemical reactions, including:

Thiolating Reactions: Reacts with primary amines to form sulfhydryl groups.

Cross-linking Reactions: Forms disulfide or thioether bonds with proteins and peptides.

Common Reagents and Conditions:

Primary Amines: Reacts efficiently at pH 7-9.

Buffers: Phosphate-buffered saline (PBS) or borate buffer at pH 8.

Major Products:

Amidine Compounds: Contain free sulfhydryl groups, useful for further biochemical applications.

科学的研究の応用

2-Iminothiolane has a wide range of applications in scientific research:

類似化合物との比較

SATA (N-Succinimidyl S-Acetylthioacetate): Another thiolating reagent used for introducing sulfhydryl groups.

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A cross-linking reagent that reacts with both amines and sulfhydryls.

Uniqueness of 2-Iminothiolane: this compound is unique in its ability to efficiently react with primary amines at neutral to slightly alkaline pH, forming stable amidine compounds with free sulfhydryl groups. This property makes it particularly valuable for applications requiring precise and selective thiolation without altering the charge properties of the target molecules .

生物活性

2-Iminothiolane, commonly referred to as Traut's reagent, is a thiol-reactive compound widely used in biochemistry for cross-linking proteins and modifying biomolecules. Its biological activity has been extensively studied, particularly in the context of drug delivery systems, protein interactions, and cancer therapeutics. This article synthesizes key findings from diverse sources, highlighting the compound's applications, mechanisms of action, and implications for therapeutic use.

This compound is characterized by its ability to introduce thiol groups into proteins and peptides. This property is exploited in various biochemical applications, including the formation of disulfide bonds and the stabilization of protein structures. The mechanism involves the nucleophilic attack of thiol groups on electrophilic centers within target molecules, facilitating cross-linking and conjugation.

Applications in Drug Delivery Systems

1. RNA-Protein Cross-Linking:

One significant application of this compound is its use as a cross-linking agent in RNA-protein interactions. A study demonstrated that when E. coli ribosomal subunits were treated with this compound and subsequently exposed to UV light, efficient RNA-protein cross-linking occurred, which can be useful for studying ribosomal function and assembly .

2. Insulin Delivery Systems:

Research has shown that this compound can be covalently attached to chitosan to create a mucoadhesive polymer for insulin delivery. The resulting chitosan-TBA conjugate exhibited a high density of thiol groups (304.9 ± 63.5 μmol/g), enhancing its potential as a delivery system for insulin via nasal administration. In vivo studies indicated that this system significantly improved bioavailability compared to unmodified chitosan .

| Delivery System | Thiol Groups (μmol/g) | Bioavailability (%) | Pharmacological Efficacy (%) |

|---|---|---|---|

| Chitosan-TBA | 304.9 ± 63.5 | 6.9 ± 1.5 | 4.9 ± 1.4 |

| Unmodified Chitosan | Not specified | 4.2 ± 1.8 | 0.7 ± 0.6 |

| Mannitol | Not specified | 1.6 ± 0.4 | No reduction |

Cancer Therapeutics

This compound has also been evaluated for its role in cancer treatment through the modification of monoclonal antibodies for targeted therapy. A study on the radiolabeling of antibodies with technetium-99m using this compound showed high immunoreactivity (over 85%) against breast cancer cell lines (MDA-MB-468) and glioblastoma (U-87). This indicates its potential as a tool for targeted radiotherapy .

Case Studies

Case Study: Immunoconjugate Development

In a study involving the development of radiolabeled immunoconjugates using this compound, researchers achieved labeling efficiencies exceeding 96% for various antibody constructs. Biodistribution studies revealed significant tumor uptake with minimal accumulation in normal tissues, suggesting that these conjugates could enhance the efficacy of cancer imaging and treatment .

Case Study: Cautionary Use in Peptide Cross-Linking

While this compound is valuable for cross-linking peptides, caution is advised due to potential side reactions leading to undesired modifications. A study highlighted that the formation of N-peptidyl-2-iminothiolanes could result in altered biological activity or stability of peptides, necessitating careful optimization during experimental design .

特性

IUPAC Name |

thiolan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS/c5-4-2-1-3-6-4/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHYKKNIIGEXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=N)SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984006 | |

| Record name | Thiolan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6539-14-6 | |

| Record name | 2(3H)-Thiophenimine, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006539146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiolan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iminothiolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Iminothiolane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FP46MY9AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。